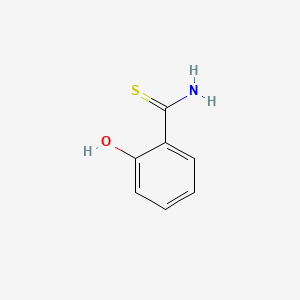

2-Hydroxythiobenzamide

Vue d'ensemble

Description

2-Hydroxythiobenzamide is an organic compound with the molecular formula C7H7NOS. It is a derivative of thiobenzamide, where a hydroxyl group is attached to the benzene ring. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. It is also recognized for its ability to release hydrogen sulfide, a molecule with significant biological importance.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxythiobenzamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with sodium sulfhydrate in the presence of a secondary amine and an organic weak acid. The reaction is carried out at a controlled temperature, followed by filtration and drying to obtain the final product . Another method involves the high-temperature reaction of methyl p-hydroxybenzoate with stronger ammonia water, followed by refluxing with phosphorus pentasulfide .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced filtration and drying techniques is essential to obtain the compound in its desired form.

Analyse Des Réactions Chimiques

2-Hydroxythiobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiobenzamide or other related compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiobenzamide.

Substitution: Various substituted thiobenzamides.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Hydroxythiobenzamide is characterized by its thiol and amide functional groups, which contribute to its reactivity and ability to form complexes with metal ions. This chelating property enhances its efficacy in various applications, particularly in drug formulation and delivery systems .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of this compound possess notable antibacterial and antifungal properties. For instance, one derivative showed higher activity against methicillin-resistant Staphylococcus aureus compared to standard antibiotics like penicillin G .

- Hydrogen Sulfide (H₂S) Release : The compound is associated with the release of hydrogen sulfide, a gasotransmitter involved in numerous physiological processes. H₂S has been shown to regulate vascular tone, myocardial contractility, and neurotransmission . This property positions HTB as a potential therapeutic agent for cardiovascular diseases.

Drug Development

This compound has been explored as a moiety in drug design, particularly for enhancing the efficacy and reducing side effects of existing drugs. For example, it has been incorporated into drug derivatives that exhibit improved pharmacological profiles by minimizing gastrointestinal and cardiovascular side effects while enhancing therapeutic effects .

Case Studies

- Cardiovascular Therapy : In a study focused on hypertensive rats, the administration of drugs linked with HTB resulted in significantly lower increases in systolic blood pressure compared to drugs without this moiety. This suggests that HTB could be instrumental in developing antihypertensive medications with fewer side effects .

- Diabetes Treatment : Research involving diabetic mice demonstrated that compounds releasing H₂S helped restore functionality in bone marrow cells, indicating potential applications in treating diabetic vascular complications. The study highlighted the role of HTB derivatives in promoting angiogenesis and improving blood perfusion .

Toxicological Studies

While this compound shows promise in various therapeutic areas, it is crucial to evaluate its safety profile comprehensively. Toxicological assessments have indicated that certain derivatives exhibit reduced toxicity compared to traditional drugs, making them safer alternatives for long-term use .

Mécanisme D'action

The primary mechanism of action of 2-Hydroxythiobenzamide involves the release of hydrogen sulfide. This molecule acts as a reducing agent, neutralizing reactive oxygen species and mediating the activation of adenosine triphosphate-sensitive potassium channels. These channels play a crucial role in regulating various biological functions, including heart activity, smooth muscle tone, insulin secretion, and neurotransmitter release .

Comparaison Avec Des Composés Similaires

2-Hydroxythiobenzamide is similar to other thiobenzamides and salicylamides. its unique ability to release hydrogen sulfide sets it apart. Similar compounds include:

Thiosalicylamide: Another sulfur-containing analog with antibacterial activity.

Salicylamide: A well-known non-prescription antiseptic drug.

Activité Biologique

2-Hydroxythiobenzamide, a compound within the thiobenzamide family, has garnered significant attention due to its diverse biological activities. This article explores its biological potential, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound and its derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-neoplastic effects. The biological efficacy of these compounds is largely influenced by their structural modifications, particularly the presence of hydroxy groups in the thioacyl moiety.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimycobacterial activity . A study by Waisser et al. (1998) highlighted that the hydroxy group at position 2 is crucial for enhancing the in vitro antimycobacterial effects compared to unsubstituted thiobenzanilides . The presence of chlorine substituents also plays a significant role; for instance, a chlorine atom at position 5 increases efficacy, while 3,5-dichloro substitution reduces activity .

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound | Activity Level | Notes |

|---|---|---|

| This compound | High | Effective against Mycobacterium species |

| 5-Chloro-2-hydroxythiobenzamide | Moderate | Increased activity due to chlorine substitution |

| 3,5-Dichloro-2-hydroxythiobenzamide | Low | Reduced efficacy compared to other derivatives |

The mechanisms through which this compound exerts its biological effects are complex and multifaceted. For example:

- Antimicrobial Mechanism : The compound's ability to disrupt microbial cell walls and interfere with metabolic pathways is significant in its antimicrobial action.

- Photosynthesis Inhibition : Some derivatives have been identified as inhibitors of photosystem II, which could be leveraged for agricultural applications .

- Antineoplastic Properties : Certain studies have indicated that N-alkyl derivatives of hydroxythiobenzanilides exhibit anti-tumor properties by inhibiting Epstein-Barr virus activation .

Case Study 1: Antimycobacterial Efficacy

In a comparative study, various substituted thiobenzanilides were tested against Mycobacterium tuberculosis. The results demonstrated that compounds with multiple hydroxy substitutions showed enhanced activity compared to their mono-substituted counterparts.

Case Study 2: Antifungal Activity

Research has also explored the antifungal potential of this compound derivatives. A specific derivative was found to inhibit fungal growth significantly in vitro, suggesting potential applications in treating fungal infections.

Propriétés

IUPAC Name |

2-hydroxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYIBFCXQUDFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306876 | |

| Record name | 2-Hydroxybenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7133-90-6 | |

| Record name | 2-Hydroxybenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7133-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylamide, thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the characteristic structural features of 2-hydroxythiobenzamide?

A1: this compound is characterized by a benzene ring with two substituents: a hydroxyl group (OH) at the 2-position and a thioamide group (CSNH2) at the 1-position. [, ] This unique arrangement gives rise to interesting chemical reactivity and potential for various applications. [, ] You can find more details about the synthesis of this compound and its derivatives in these papers. [, ]

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of both the hydroxyl and thioamide groups in this compound significantly impacts its reactivity. For example, it can undergo oxygen-sulfur position exchange when heated in acetic acid, leading to the formation of N-(2-thioaroylbenzofuran-3-yl)-2-hydroxybenzamides. [] Additionally, the thioamide group enables silver ion-mediated desulfurization reactions. [] This reaction pathway allows for the synthesis of various heterocyclic compounds, including 1,3-benzoxazin-1-ium salts and 1,3-benzoxazin-2-ones, by reacting with silver perchlorate or silver cyanide, respectively. []

Q3: Are there any computational studies investigating the properties of this compound?

A3: Yes, computational chemistry methods have been employed to study this compound. Specifically, gas phase electron diffraction studies, supported by quantum chemical calculations, have provided valuable insights into the internal rotation and intramolecular hydrogen bonding of this molecule. [] Furthermore, spectroscopic data analysis has been used to investigate the O-H ... O(S) hydrogen bonds present in this compound and related compounds. []

Q4: What are the potential applications of this compound and its derivatives?

A4: Research suggests potential applications for this compound derivatives in various fields. Studies have explored their bacteriostatic properties [] and preliminary investigations have assessed their potential as vermifuges. [] Further research is needed to fully explore and confirm these potential applications.

Q5: Can this compound be used in the synthesis of other interesting compounds?

A5: Yes, this compound serves as a valuable building block in organic synthesis. It can be oxidized to form 1,2,4-dithiazolidine-3,5-diylbis(o-benzoquinone methide). [] Additionally, its reaction with 2-aroylbenzofuran-3-yl residues provides a pathway for introducing these residues at the nitrogen atom of the thioamide group. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.